3-methyl-2-(3-methylbutyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-hydroxy-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C18H19N3O. It belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H19N3O |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-methyl-2-(3-methylbutyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C18H19N3O/c1-11(2)8-9-13-12(3)14(10-19)17-20-15-6-4-5-7-16(15)21(17)18(13)22/h4-7,11,20H,8-9H2,1-3H3 |
InChI Key |
AVGTWRLHTJIKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-hydroxy-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-hydroxy-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-allyl-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(benzylamino)-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile .
Uniqueness
1-hydroxy-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the presence of the isopentyl group and the hydroxy and carbonitrile functionalities. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
3-Methyl-2-(3-methylbutyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics suggest various biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The molecular formula of 3-methyl-2-(3-methylbutyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is C18H19N3O, with a molecular weight of 293.4 g/mol. The compound features a pyrido[1,2-a]benzimidazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 3-methyl-2-(3-methylbutyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
| InChI Key | AVGTWRLHTJIKNU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Research indicates that its structural features contribute significantly to its biological properties.
Antimicrobial Activity
Research has highlighted the potential of pyrido[1,2-a]benzimidazole derivatives in combating tuberculosis (TB). A study reported that certain analogues of this compound exhibited potent antitubercular activity at sub-micromolar concentrations against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) .
Case Study: Antitubercular Activity
In a phenotypic screening study involving approximately 6000 compounds, derivatives containing the pyrido[1,2-a]benzimidazole core were identified as promising candidates for further development. Notably, one analogue demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.12 µg/mL against M. tuberculosis, with minimal toxicity towards Vero cells .
Anticancer Potential
The compound's structural attributes suggest potential anticancer properties as well. The presence of the carbonitrile group and the benzimidazole moiety are known to enhance cytotoxicity against various cancer cell lines. Research into similar compounds has shown that modifications at specific positions can lead to increased potency against cancer cells while maintaining low toxicity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at the benzyl ring position have been shown to significantly influence both the potency and selectivity index against target pathogens . For instance, substituents that are electron-donating tend to enhance anti-TB activity while reducing cytotoxicity.
| Compound | MIC (µg/mL) | Toxicity (IC50 µg/mL) | Selectivity Index |
|---|---|---|---|
| Compound 3a | 0.12 | >100 | >833 |
| Compound 3h | 0.25 | >100 | >400 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
